1-[2-[[5-(4-Methoxyphenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one
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Overview
Description
1-[2-[[5-(4-Methoxyphenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one is a complex organic compound that features a piperidin-2-one core structure with a 1,2,4-triazine ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[5-(4-Methoxyphenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one typically involves multiple steps:
Formation of the 1,2,4-triazine ring: This can be achieved by the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-methoxyphenyl group: This step involves the substitution reaction where the 4-methoxyphenyl group is introduced to the triazine ring.
Attachment of the piperidin-2-one moiety: This involves the coupling of the triazine derivative with a piperidin-2-one precursor under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[5-(4-Methoxyphenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-[[5-(4-Methoxyphenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-[[5-(4-Methoxyphenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[2-[[5-(4-Methoxyphenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one: shares similarities with other triazine and piperidinone derivatives.
2-Propanone, 1-(4-methoxyphenyl)-: This compound has a similar methoxyphenyl group but differs in the core structure.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This compound features a piperidinone core with methoxyphenyl groups, similar to the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-[[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-24-14-7-5-13(6-8-14)15-12-19-21-17(20-15)18-9-11-22-10-3-2-4-16(22)23/h5-8,12H,2-4,9-11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWZVEXJYVTCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NC(=N2)NCCN3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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